molecular formula C8H14ClNS B1396784 [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride CAS No. 1332531-27-7

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride

Cat. No.: B1396784
CAS No.: 1332531-27-7
M. Wt: 191.72 g/mol
InChI Key: VYOAXILXCHRNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride typically involves the reaction of 2,5-dimethylthiophene with formaldehyde and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product . Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of the thienyl and methylamine groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylthiophen-3-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NS.ClH/c1-6-4-8(5-9-3)7(2)10-6;/h4,9H,5H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYOAXILXCHRNJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Reactant of Route 2
Reactant of Route 2
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Reactant of Route 4
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Reactant of Route 5
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride
Reactant of Route 6
Reactant of Route 6
[(2,5-Dimethyl-3-thienyl)methyl]methylamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.